molecular formula C10H10Cl2N2 B1600149 1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine CAS No. 202823-67-4

1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine

Cat. No.: B1600149
CAS No.: 202823-67-4
M. Wt: 229.1 g/mol
InChI Key: GZIFYLGNTOAIJJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and metal catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for particular applications in research and industry.

Properties

IUPAC Name

3,6-dichloro-4,5-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2/c11-9-7-5-1-2-6(4-3-5)8(7)10(12)14-13-9/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIFYLGNTOAIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C3=C2C(=NN=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423499
Record name 1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202823-67-4
Record name 1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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